Cas no 69632-31-1 ((S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine)

(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine structure
69632-31-1 structure
Product Name:(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine
CAS No:69632-31-1
MF:C15H13N3O5
MW:315.280823469162
MDL:MFCD00064498
CID:90475
PubChem ID:24857887
Update Time:2025-09-22

(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Chemical and Physical Properties

Names and Identifiers

    • (S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine
    • (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide
    • (S)-(+)-N-(3,5-dinitrobenzoyl)-alpha-methylbenzyl
    • S-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine
    • (S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine
    • 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide
    • (S)-(+)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLETHYLAMINE
    • CHEMBL3133163
    • D1852
    • (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide, 98%
    • 69632-31-1
    • [3-hydroxyazonoyl-5-[[(1S)-1-phenylethyl]carbamoyl]phenyl]azinic acid
    • (b)-(+)-N-[3,5-Dinitrobenzoyl]-alpha-methylbenzylamine
    • SCHEMBL3069141
    • DTXSID40420804
    • (S)-3,5-dinitro-N-(1-phenylethyl)benzamide
    • MFCD00064498
    • G86100
    • ABEVDCGKLRIYRW-JTQLQIEISA-N
    • MDL: MFCD00064498
    • Inchi: 1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m0/s1
    • InChI Key: ABEVDCGKLRIYRW-JTQLQIEISA-N
    • SMILES: O=C(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])N[C@@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 315.08600
  • Monoisotopic Mass: 315.085521
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.8
  • Topological Polar Surface Area: 121

Experimental Properties

  • Color/Form: Grayish yellow crystals
  • Density: 1.362
  • Melting Point: 158-161 °C (lit.)
  • Boiling Point: 482.9°C at 760 mmHg
  • Flash Point: 245.8°C
  • Refractive Index: 1.627
  • PSA: 120.74000
  • LogP: 4.43130
  • Optical Activity: [α]20/D +46.2°, c = 0.9 in acetone
  • Solubility: Insoluble in water

(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi

(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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69632-31-1 98%
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(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine, 98%; .
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(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Related Literature

  • 1. Homolytic reactions of ligated boranes. Part 18. The scope of enantioselective hydrogen-atom abstraction by chiral amine–boryl radicals for kinetic resolution under conditions of polarity reversal catalysis
    Hai-Shan Dang,Valérie Diart,Brian P. Roberts J. Chem. Soc. Perkin Trans. 1 1994 1033
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